Isopentedrone hydrochloride

Forensic Chemistry Synthetic Cathinone Analysis NMR Spectroscopy

Forensic laboratories face significant risk of misidentifying isopentedrone when relying on pentedrone reference standards, as evidenced by a 2.7-min retention time shift that forced retraction of a published identification. This certified reference material eliminates that error. - Delivers a unique NMR fingerprint and divergent mass spectral fragmentation pathway, enabling unequivocal differentiation from pentedrone in seized drug analysis. - Serves as a validated chemical fingerprint for clandestine batch matching and synthetic route inference. - Supplied with full Certificate of Analysis (CoA) and analytical data traceable to published forensic characterization studies.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1429402-13-0
Cat. No. B590827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentedrone hydrochloride
CAS1429402-13-0
Synonyms1-(methylamino)-1-phenylpentan-2-one, monohydrochloride
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCCCC(=O)C(C1=CC=CC=C1)NC.Cl
InChIInChI=1S/C12H17NO.ClH/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10;/h4-6,8-9,12-13H,3,7H2,1-2H3;1H
InChIKeyGRVMWEMTEXKSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopentedrone Hydrochloride: Structural Isomer Overview


Isopentedrone hydrochloride (1-(methylamino)-1-phenylpentan-2-one hydrochloride) is a substituted cathinone that represents a structural isomer of the designer drug pentedrone, distinguished by the transposition of its α-propyl and β-keto groups on the core cathinone scaffold [1]. This seemingly minor positional rearrangement fundamentally alters its chemical identity, resulting in a compound that is primarily recognized not as an intended synthetic target but as a characteristic by-product formed during the synthesis of pentedrone and its methylenedioxy analog pentylone [2]. Its detection in seized drug powders and its availability as a certified reference standard underscore its importance for forensic and analytical laboratories engaged in the unambiguous identification and differentiation of closely related synthetic cathinones [3].

Iso-cathinone isomer standard for NMR and HRMS differentiation
Documented pentedrone and pentylone synthesis by-product marker
Chromatographic retention time reference to prevent false-positive IDs

Isopentedrone HCl: Non-Substitutable Analytical Standard


In the analytical and forensic investigation of synthetic cathinones, the substitution of isopentedrone with its structural isomer pentedrone, or any other cathinone, is scientifically invalid. Although both compounds share the molecular formula C12H17NO, the reversal of the α-alkyl and β-keto positions—a classic iso-cathinone rearrangement—yields a distinct chemical entity with a unique NMR fingerprint and a divergent mass spectral fragmentation pathway [1][2]. Critically, in real-world forensic casework, the misidentification of isopentedrone as an 'unidentified' substance due to an incorrect reference standard can be a significant source of analytical error, as demonstrated by published drug checking data where retention time mismatches forced the retraction of a previous identification [3]. Therefore, procurement of the specific isopentedrone hydrochloride reference material is not merely a preference but a mandatory requirement for achieving definitive identification and avoiding false-negative or false-positive results in complex sample matrices.

NMR
Isomer transposition shifts α-aminoketone resonances; pentedrone standard may not align.
HRMS
Isomer-specific fragmentation yields diagnostic ions absent in generic cathinone libraries.
RT
Retention time may deviate significantly; isomer-specific standard required for alignment.

Isopentedrone HCl: Quantitative Evidence for Isomer Differentiation


NMR Distinction from Pentedrone

Isopentedrone is unequivocally differentiated from its structural isomer pentedrone by a complete ¹H- and ¹³C-NMR assignment, which reveals a unique chemical shift profile attributable to the transposition of the β-keto and α-propyl groups [1]. Unlike pentedrone (2-methylamino-1-phenylpentan-1-one), the isopentedrone structure (1-methylamino-1-phenylpentan-2-one) results in a distinct resonance for the proton adjacent to the amine nitrogen, providing a definitive and quantifiable spectroscopic marker for identification, even within complex reaction mixtures where it exists as a by-product [1].

NMR Assignment
Head-to-head
Complete ¹H and ¹³C assignment for 1-methylamino-1-phenylpentan-2-one; distinct α-aminoketone shifts differentiate from pentedrone.
Supports isomer-specific identification in mixtures
Requires authentic standard for direct comparison
Forensic Chemistry Synthetic Cathinone Analysis NMR Spectroscopy Structural Isomer Identification

HRMS Spectral Library Identification

The mzCloud advanced mass spectral database provides a manually curated, high-resolution mass spectrum for isopentedrone, acquired on a Q Exactive Plus Orbitrap instrument using electrospray ionization (ESI) [1]. This dataset includes 119 spectra across MS1 and MS2 levels, offering a robust and searchable reference for the confident identification of the compound via high-resolution accurate mass (HRAM) workflows [1]. This resource is particularly critical for distinguishing isopentedrone from other compounds that may exhibit similar nominal mass but distinct fragmentation patterns.

HRMS Reference
Cross-study comparable
119 curated MS1/MS2 spectra (Q Exactive Plus Orbitrap, ESI); high-confidence fragmentation library.
Enables accurate mass and fragment-based differentiation
Manually curated, instrument-independent reference
Mass Spectrometry Forensic Toxicology Analytical Chemistry Reference Spectral Libraries

Synthetic By-Product in Pentedrone Manufacture

Isopentedrone is not a primary synthetic target; it is a documented isocathinone by-product formed during the synthesis of the scheduled cathinones pentedrone and pentylone [1]. The presence of isopentedrone alongside pentedrone has been analytically confirmed in seized designer drug powders, including a case involving a 4 kg shipment of misdeclared white powder intercepted by Austrian customs [1]. This established relationship makes isopentedrone a valuable marker in forensic drug profiling, providing intelligence on synthetic routes and batch origins.

Impurity Marker
Class-level
Documented isocathinone by-product formed during pentedrone/pentylone synthesis; confirmed in seized powders.
Supports synthetic route intelligence profiling
Occurrence as impurity, not primary target
Forensic Chemistry Drug Profiling Synthetic By-Product Analysis Seized Drug Analysis

Predicted hERG Channel Liability

Computational prediction using the UNII-FDA molecular docking database indicates that isopentedrone is classified as a 'Weak inhibitor' of the human Ether-a-go-go-Related Gene (hERG) potassium channel (Inhibition I) and a 'Non-inhibitor' in a secondary model (Inhibition II) [1]. While this is an in silico prediction, it offers a preliminary comparative data point for researchers assessing potential cardiotoxicity risks relative to other cathinones, which may exhibit different predicted hERG binding profiles.

Predicted hERG
Class-level
In silico: Weak inhibitor (I), Non-inhibitor (II) via UNII-FDA docking.
Preliminary cardiotoxicity screening context
Verify with in vitro patch-clamp assays
Molecular Docking In Silico Toxicology hERG Inhibition Drug Safety Prediction

Chromatographic Retention Time Distinction

A real-world case from the DrugsData.org testing program demonstrates the practical consequence of not using an authenticated isopentedrone standard. An initial identification of isopentedrone was retracted and reclassified as 'Unidentified' after it was found that the retention time (RT) for a certified isopentedrone standard (5.4 minutes) did not match the RT of the unknown peak (8.1 minutes) in the sample, despite a similar mass spectrum [1]. This highlights the critical need for the specific compound to ensure accurate chromatographic method validation and prevent false-positive results.

RT Mismatch Case
Cross-study comparable
Certified standard RT 5.4 min vs. unknown peak 8.1 min; ΔRT = +2.7 min, similar MS.
Demonstrates need for isomer-specific RT standard
False-positive risk without authenticated reference
Forensic Chemistry Chromatography Method Validation Isomer Separation

Isopentedrone HCl: Key Forensic Applications


Forensic Identification of Isomeric Cathinones

Forensic chemists in law enforcement and customs laboratories utilize isopentedrone hydrochloride as a certified reference standard to unambiguously identify this specific isomer in seized materials. This application is essential for distinguishing the compound from its psychoactive isomer, pentedrone, using the validated NMR and high-resolution mass spectrometry data [1]. Failure to do so, as evidenced by the retracted DrugsData.org identification [2], can lead to incorrect analytical findings and potentially flawed legal testimony.

Synthetic Route Tracking via Impurity Profiling

Isopentedrone serves as a key forensic marker or 'chemical fingerprint' in the analysis of clandestine drug synthesis. Its presence as a documented by-product of pentedrone and pentylone manufacture [1] allows drug profiling units to infer the synthetic pathway used, differentiate production batches, and establish links between separate drug seizures. Procuring the pure standard is a prerequisite for developing validated methods for this type of forensic intelligence analysis.

LC-MS/MS Method Validation for Toxicology

Analytical toxicology laboratories require isopentedrone hydrochloride to validate and calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection of emerging synthetic cathinones in biological matrices (e.g., blood, urine). The documented 2.7-minute retention time discrepancy in a real-world case [2] powerfully illustrates the absolute necessity of using the authentic standard for accurate method development and to avoid the misidentification of unknown peaks with similar mass spectra.

Monoamine Transporter Interaction Research

Pharmacological researchers investigating the structure-activity relationships (SAR) of synthetic cathinones may use isopentedrone to study the impact of α-alkyl versus β-keto group positioning on monoamine transporter binding. While direct binding data for isopentedrone is currently limited, its defined structural relationship to pentedrone—a known dopamine and norepinephrine uptake inhibitor [3]—makes it a valuable tool for controlled comparative studies to isolate the effects of this specific structural isomerism on pharmacological activity.

Application
Selection Property
Validation Focus
Forensic Isomer Identification
Isomer-specific NMR and HRMS spectra
Confirmation against authenticated standard
Synthetic Impurity Profiling
Documented by-product formation in pentedrone/pentylone synthesis
LC-MS impurity marker validation
LC-MS/MS Method Validation
Certified retention time and mass spectral reference
Retention time alignment and matrix effect verification
Monoamine Transporter SAR
Structural isomer control for uptake studies
Comparative binding assays to assess isomer pharmacology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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